molecular formula C21H28Cl2N2O4S B6069942 N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide

N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide

Cat. No. B6069942
M. Wt: 475.4 g/mol
InChI Key: LOOILWDJFSDVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide, also known as ABE or ABED, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds, which have been found to have various biological activities. ABE has been found to have potential applications in the fields of cancer research, neuroscience, and drug discovery.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide is not fully understood. However, it has been suggested that N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide may exert its biological effects by modulating the activity of ion channels and neurotransmitter receptors. N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been shown to inhibit the activity of voltage-gated sodium channels and calcium channels, which are important for the generation and propagation of action potentials in neurons. N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has also been found to modulate the activity of GABA receptors, which are important for the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been found to have various biochemical and physiological effects. In cancer cells, N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has also been found to inhibit the activity of matrix metalloproteinases, which are important for the invasion and metastasis of cancer cells. In neurons, N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide in lab experiments is its high potency and selectivity. N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been found to have a low IC50 value for the inhibition of voltage-gated sodium channels and calcium channels, which makes it a useful tool for studying the function of these channels. Additionally, N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been found to have a high selectivity for certain ion channels and neurotransmitter receptors, which makes it a useful tool for studying the specific roles of these receptors in neuronal function. However, one of the limitations of using N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide in lab experiments is its potential toxicity. N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been found to have cytotoxic effects on certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide in scientific research. One direction is the development of new derivatives of N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide with improved potency and selectivity. Another direction is the investigation of the potential applications of N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide in the treatment of neurological disorders such as epilepsy and chronic pain. Additionally, the use of N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide in combination with other drugs or therapies may enhance its efficacy and reduce its potential toxicity.

Synthesis Methods

The synthesis of N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide involves the reaction of 2,4-dichloro-5-nitrobenzamide with 1-adamantanol and dimethylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon and a base such as sodium carbonate. The resulting product is then treated with sulfuric acid to obtain N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide in high yield and purity.

Scientific Research Applications

N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been found to have potential applications in various fields of scientific research. In cancer research, N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has also been found to have potential applications in the field of neuroscience, where it has been shown to modulate the activity of ion channels and neurotransmitter receptors. Additionally, N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide has been found to have potential applications in drug discovery, where it can be used as a lead compound for the development of new drugs.

properties

IUPAC Name

N-[2-(1-adamantyloxy)ethyl]-2,4-dichloro-5-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28Cl2N2O4S/c1-25(2)30(27,28)19-8-16(17(22)9-18(19)23)20(26)24-3-4-29-21-10-13-5-14(11-21)7-15(6-13)12-21/h8-9,13-15H,3-7,10-12H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOILWDJFSDVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCCOC23CC4CC(C2)CC(C4)C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.